4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Description
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a halogenated pyrimidine derivative with a 4-chlorophenyl group at position 2, a chlorine atom at position 4, and a methoxymethyl substituent at position 5. Pyrimidines are electron-deficient heterocycles, making them reactive toward nucleophilic aromatic substitution (NAS), a key strategy for functionalizing the ring . The chlorine atoms at positions 2 and 4 enhance electrophilicity, while the methoxymethyl group introduces steric bulk and moderate hydrophilicity compared to purely alkyl or aromatic substituents.
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAKXYRMIAPBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383624 | |
| Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-63-5 | |
| Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine typically involves the nucleophilic substitution reactions of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with appropriate reagents to introduce the chlorophenyl and methoxymethyl groups . The reaction conditions often involve the use of polar solvents and specific catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, and potassium fluoride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives .
Scientific Research Applications
Overview
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that exhibits a range of applications across various scientific fields, particularly in medicinal chemistry and agrochemical research. This compound's unique structural features contribute to its biological activity and utility as a synthetic intermediate.
Medicinal Chemistry
The compound is investigated for its potential as a drug candidate due to its biological activities:
- Anticancer Activity : Research indicates that it inhibits the proliferation of various cancer cell lines, demonstrating significant cytotoxicity. For example, studies have shown effective inhibition against lung cancer cell lines with an IC50 value indicating substantial growth inhibition .
- Enzyme Inhibition : It acts as a reversible competitive inhibitor of serine proteases, such as urokinase-type plasminogen activator (uPA), which plays a role in cancer metastasis and inflammation .
Agrochemicals
The compound is utilized in the synthesis of agrochemical products, particularly fungicides like azoxystrobin. Its chlorinated structure enhances its effectiveness in controlling fungal diseases in crops . The method of synthesizing derivatives from this compound can lead to improved agricultural chemicals with reduced environmental impact.
Material Science
In material science, 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine serves as a precursor for developing materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Cancer Research
A notable study involved testing the compound against different cancer cell lines, where it exhibited significant antiproliferative effects. For instance, in preclinical models, it demonstrated reduced tumor growth compared to controls, indicating its potential therapeutic value .
Agrochemical Development
In the context of agrochemicals, the compound has been synthesized into derivatives that show enhanced activity against plant pathogens. Research has focused on optimizing synthetic routes to improve yield and reduce production costs while minimizing environmental impacts .
| Activity Type | Target | IC50 Value | References |
|---|---|---|---|
| Anticancer | Lung Cancer Cells | 50 µM | |
| Enzyme Inhibition | Urokinase-type Plasminogen Activator | 97 µM |
Synthesis Methods Comparison
| Method | Description | Advantages |
|---|---|---|
| Nucleophilic Substitution | Replacement of chloro group with nucleophiles | Versatile for various targets |
| Oxidation | Converts methoxymethyl to aldehydes or acids | Useful for functionalization |
| Reduction | Converts to amines or alcohols | Enhances biological activity |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares substituents at key positions of the target compound and analogs:
Key Observations:
- Position 6 Modifications : The methoxymethyl group in the target compound provides a balance between hydrophilicity and steric bulk, contrasting with the lipophilic phenyl () or electron-withdrawing trifluoromethyl () groups in analogs.
- Position 2 Variants : The 4-chlorophenyl group is shared with ethyl 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate (), but analogs with methylthio () or sulfonamide groups () exhibit divergent reactivities (e.g., sulfur-based nucleophilic displacement vs. cross-coupling).
Biological Activity
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated pyrimidine ring with a methoxymethyl group, which influences its biological activity. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
The biological activity of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cell proliferation or metabolism.
- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell survival.
Antimicrobial Activity
Research indicates that 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine exhibits significant antimicrobial properties. It has been tested against various Gram-positive bacteria and mycobacterial strains. For instance, derivatives of similar pyrimidine compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. A notable study evaluated its cytotoxic effects on human cancer cells, revealing a dose-dependent response that suggests potential as an anticancer agent . The compound's mechanism appears to involve apoptosis induction, as evidenced by increased Bax/Bcl2 ratios in treated cells.
Case Studies
- Antimicrobial Efficacy : A series of experiments assessed the compound's effectiveness against antibiotic-resistant strains. Results indicated that it could serve as a lead compound for developing new antibacterial agents .
- Cytotoxicity in Cancer Models : In a study involving human breast cancer cells, 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine exhibited significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrimidine ring can significantly affect biological activity. For example, substituents at positions 4 and 6 of the pyrimidine ring enhance lipophilicity and improve cellular uptake, thereby increasing the compound's efficacy against target cells .
| Substituent Position | Effect on Activity | Comments |
|---|---|---|
| 4 | Increased antibacterial activity | Enhances interaction with bacterial membranes |
| 6 | Improved anticancer properties | Modulates apoptotic pathways in cancer cells |
| Methoxymethyl group | Enhances lipophilicity | Facilitates better membrane penetration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
